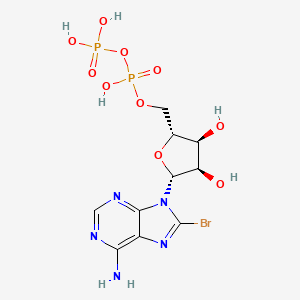

8-Bromo-ADP

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN5O10P2/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVVTFSHHQCHNZ-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946422 | |

| Record name | 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23600-16-0 | |

| Record name | 8-Bromoadenosine 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023600160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of 8 Bromo Adp and Its Analogues

Interactions with Purinergic Receptors

Purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP, are key targets for 8-Bromo-ADP and its related compounds. nih.gov These receptors are broadly classified into P2X and P2Y receptor families. nih.gov

The P2Y receptor family consists of G protein-coupled receptors that are activated by a variety of nucleotides. nih.govmdpi.com ADP is a natural agonist for several P2Y receptor subtypes, including P2Y1, P2Y12, and P2Y13. nih.govahajournals.org The P2Y12 receptor, in particular, is a well-established target for antiplatelet therapies. ahajournals.orgrevistaavft.com Activation of the Gi-coupled P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. mdpi.comahajournals.org

In the context of immune response, ADP released during bacterial infection can modulate macrophage activity through P2Y12 and P2Y13 receptors. nih.gov This signaling pathway involves the phosphorylation of extracellular signal-regulated kinase (ERK), which can be blocked by cAMP analogues like 8-bromo-cAMP. nih.gov This suggests an intricate cross-talk between P2Y receptor signaling and cAMP-dependent pathways in modulating cellular responses. nih.govnih.gov

| Receptor Subtype | Endogenous Ligand | Signaling Pathway | Role in Macrophages |

| P2Y12 | ADP | Gi-coupled, inhibits adenylyl cyclase | Modulates immune response, ERK phosphorylation |

| P2Y13 | ADP | Gi-coupled | Modulates immune response |

P2X receptors are ligand-gated ion channels that open in response to extracellular ATP. nih.govfrontiersin.org While ATP is the primary agonist, certain ATP analogues can also interact with these receptors. medchemexpress.com For instance, 8-Bromo-ATP, an analogue of 8-Bromo-ADP, acts as a P2X receptor agonist. medchemexpress.com Generally, P2X receptors show low sensitivity to ADP. frontiersin.orgjneurosci.org However, under certain conditions, such as after a priming application of ATP, P2X receptors can become more sensitive to other nucleotides like ADP. jneurosci.org This suggests that the activation state of the receptor can influence its ligand selectivity. jneurosci.orgmdpi.com

Ligand binding studies are crucial for characterizing the affinity and selectivity of compounds for different receptor subtypes. researchgate.netsemanticscholar.org The development of subtype-selective antagonists is essential for dissecting the specific roles of individual receptor subtypes in physiological and pathological processes. nih.gov For example, the introduction of a bromine atom at the 8-position of the adenine (B156593) ring in certain compounds has been shown to enhance their interaction with adenosine (B11128) A2A receptors. nih.gov The design of fluorescent ligands has also become a valuable tool for studying ligand-receptor interactions in living cells, allowing for the quantification of binding kinetics and visualization of receptor distribution. acs.org

Modulation of Intracellular Calcium Release Channels

In addition to direct interactions with purinergic receptors, 8-Bromo-ADP analogues, particularly 8-bromo-cyclic ADP-ribose (8-Bromo-cADPR), play a significant role in modulating intracellular calcium (Ca2+) release channels.

Cyclic ADP-ribose (cADPR) is a potent endogenous modulator of ryanodine (B192298) receptors (RyRs), which are intracellular Ca2+ release channels located on the sarcoplasmic/endoplasmic reticulum (S/ER). mdpi.comnih.gov 8-Bromo-cADPR is widely used as a competitive antagonist of cADPR. mdpi.comresearchgate.net It has been instrumental in elucidating the role of the cADPR/RyR signaling pathway in various cell types, including smooth muscle cells. mdpi.comnih.gov

Studies have shown that 8-Bromo-cADPR can block cADPR-mediated Ca2+ release, thereby affecting processes such as muscle contraction and relaxation. mdpi.comresearchgate.net For instance, in pulmonary artery smooth muscle cells, 8-bromo-cADPR has been observed to inhibit both vasodilation and vasoconstriction, suggesting a complex role for the cADPR/RyR pathway in regulating vascular tone. mdpi.comnih.gov However, the precise mechanism of cADPR's action on RyRs is still a subject of debate, with some studies suggesting it may not directly activate the receptor in all cell types. nih.govbiologists.com

| Compound | Action on cADPR Signaling | Effect on RyR |

| cADPR | Agonist | Modulates Ca2+ release |

| 8-Bromo-cADPR | Antagonist | Blocks cADPR-mediated effects |

The synthesis and degradation of cADPR are regulated by the bifunctional enzyme CD38/ADP-ribosyl cyclase. researchgate.netnih.gov This enzyme catalyzes the conversion of nicotinamide (B372718) adenine dinucleotide (NAD+) into cADPR. nih.govfrontiersin.org The activity of CD38 is crucial for maintaining the appropriate levels of cADPR required for Ca2+ signaling. researchgate.net

The interplay between CD38, cADPR, and RyRs forms a critical signaling axis. For example, in hypothalamic neurons, the activation of oxytocin (B344502) receptors stimulates CD38 activity, leading to cADPR production and subsequent Ca2+ release through RyRs. frontiersin.org This process can be inhibited by 8-bromo-cADPR. frontiersin.org Furthermore, CD38 is involved in paracrine signaling, where NAD+ released from one cell can be converted to cADPR by CD38 on an adjacent cell, leading to intercellular communication. nih.gov The development of inhibitors of the cADPR hydrolase activity of CD38, some of which are analogues of cADPR, is an active area of research. acs.org

Mechanisms of Calcium Mobilization and Antagonism

Bromo-substituted adenosine nucleotide analogues interfere with these calcium signaling pathways, often acting as antagonists. An affinity analog of ADP, 8-(4-bromo-2,3-dioxobutylthio)adenosine-5′-diphosphate (8-BDB-TADP), which is synthesized from 8-Bromo-ADP, has been shown to be an effective antagonist of ADP-induced signaling in platelets. caymanchem.com Research demonstrates that 8-BDB-TADP itself does not trigger the intracellular mobilization of Ca²⁺; instead, it effectively blocks the mobilization induced by ADP. caymanchem.com

A more extensively studied analogue is 8-bromo-cyclic ADP-ribose (8-Br-cADPR), a cell-permeable antagonist of cyclic ADP-ribose (cADPR). nih.govrcsb.org cADPR is a separate calcium-mobilizing second messenger that acts on ryanodine receptors (RyRs) to release Ca²⁺ from intracellular stores. genscript.comtargetmol.com 8-Br-cADPR functions by blocking this cADPR-evoked calcium release. rndsystems.com For instance, in sea urchin egg homogenates, it inhibits cADPR-mediated calcium release with an IC₅₀ value of 1.7 µM. rndsystems.com

Furthermore, 8-Br-cADPR is a potent inhibitor of store-operated Ca²⁺ entry (SOCE), a critical influx pathway activated by the depletion of intracellular Ca²⁺ stores. nih.gov In human myometrial smooth muscle cells, 100 µM of 8-Br-cADPR was found to decrease store-operated Ca²⁺ entry by as much as 80%. nih.govtocris.com The inhibitory effect of 8-Br-cADPR can be agonist-specific. In porcine airway smooth muscle cells, it significantly attenuates the [Ca²⁺]i responses to acetylcholine (B1216132) and endothelin-1 (B181129) but not to histamine, suggesting a selective involvement of the cADPR pathway in signaling by certain G protein-coupled receptors. nih.gov Similarly, in mouse platelets stimulated with thrombin, 8-bromo-cADPR was shown to attenuate both Ca²⁺ signals and the subsequent surface exposure of phosphatidylserine (B164497), a key step in procoagulant activity. uniprot.org

Table 1: Effects of 8-Bromo Analogues on Calcium Signaling

| Compound | Target Pathway | Observed Effect | Cell/System Studied | Citation |

|---|---|---|---|---|

| 8-BDB-TADP | ADP-induced Ca²⁺ mobilization | Antagonist; blocks Ca²⁺ release | Human Platelets | caymanchem.com |

| 8-Br-cADPR | cADPR-mediated Ca²⁺ release (via RyR) | Potent Antagonist | Sea Urchin Eggs, Smooth Muscle | genscript.comrndsystems.com |

| 8-Br-cADPR | Store-Operated Ca²⁺ Entry (SOCE) | Potent Inhibitor (~80% inhibition at 100 µM) | Human Myometrial Cells | nih.govtocris.com |

| 8-Br-cADPR | Agonist-induced Ca²⁺ signaling | Inhibits response to Acetylcholine & Endothelin-1; No effect on Histamine response | Porcine Airway Smooth Muscle | nih.gov |

| 8-Br-cADPR | Thrombin-induced Ca²⁺ signaling | Attenuates Ca²⁺ signal and phosphatidylserine exposure | Mouse Platelets | uniprot.org |

Enzymatic Target Interactions

Adenylyl Cyclase Inhibition by 8-Bromo-ADP and 8-Bromo-cAMP

ADP modulates the activity of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP) from ATP. This regulation is primarily inhibitory and is mediated by the Gi-coupled P2Y₁₂ receptor. bslonline.org Activation of this receptor by ADP leads to the inhibition of adenylyl cyclase, resulting in lower intracellular cAMP levels, a state that promotes platelet activation. nih.govcapes.gov.br

The ADP analogue 8-(4-bromo-2,3-dioxobutylthio)adenosine-5′-diphosphate (8-BDB-TADP), synthesized from 8-Br-ADP, has been shown to block the ADP-induced inhibition of stimulated adenylyl cyclase activity in platelets. caymanchem.com This finding indicates that this 8-bromo derivative acts as an antagonist at the receptor site (P2Y₁₂), preventing ADP from suppressing cAMP production.

In contrast, 8-bromo-cAMP (8-Br-cAMP) does not inhibit adenylyl cyclase. Instead, it functions as a cell-permeable analogue of cAMP itself, activating downstream effectors like protein kinase A (PKA). rndsystems.comtocris.com Studies using adenylyl cyclase inhibitors, such as SQ22536, demonstrate that these inhibitors block the production of cAMP, but this blockade is bypassed by the direct application of 8-Br-cAMP, which acts downstream of the enzyme. nih.govbiologists.com Therefore, 8-Br-cAMP is used experimentally to mimic the effects of elevated intracellular cAMP, not to inhibit its synthesis. aai.org

Phosphodiesterase (PDE) Modulation by 8-Bromo-AMP and 8-Bromo-cAMP

Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that terminate cAMP and cGMP signaling by hydrolyzing them into their respective inactive 5'-monophosphates. The efficacy and duration of action of cAMP analogues are often determined by their susceptibility to PDE-mediated degradation.

8-Bromo-cAMP is well-characterized as being highly resistant to hydrolysis by PDEs when compared to the endogenous cAMP. sigmaaldrich.comcaymanchem.comtargetmol.comrndsystems.comtocris.comwikipedia.org This resistance to degradation is a key feature, contributing to its long-acting effects as a PKA activator in cellular systems. stemcell.com By evading breakdown by PDEs, 8-Br-cAMP can maintain elevated levels of PKA activation for extended periods, making it a robust tool for studying cAMP-mediated pathways.

Inhibition of ADP-Dependent Glucokinase by 8-Br-AMP and Related Nucleotides

ADP-dependent glucokinase (ADPGK) is a non-canonical enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate using ADP, rather than ATP, as the phosphate (B84403) donor. nih.govfrontiersin.org This enzyme is found in archaea and has a human homolog that is implicated in the metabolic reprogramming of activated T cells and certain cancers. genscript.comnih.gov

Research has identified 8-bromoadenosine (B559644) monophosphate (8-Br-AMP) as a competitive inhibitor of both human and archaeal ADPGK. nih.govnih.govfrontiersin.org The mechanism of this inhibition has been elucidated through X-ray crystallography. genscript.comnih.gov The crystal structure of archaeal ADPGK in complex with 8-Br-AMP reveals that the bulky bromine substitution at the 8-position of the adenine ring induces significant structural changes within the enzyme's active site. genscript.comnih.gov Specifically, the bromine atom forces a conformational shift in crucial catalytic residues, most notably Arg-200, which is responsible for correctly positioning the β-phosphate of ADP for transfer. This reorientation prevents effective catalysis and inhibits the enzyme's function. nih.gov

Other ADP-Interacting Enzymes (e.g., Adenylate Kinase)

Adenylate kinase (AK) is a central enzyme in cellular energy homeostasis, catalyzing the reversible phosphotransfer reaction: 2 ADP ↔ ATP + AMP. uniprot.orgnih.gov This allows cells to manage their adenine nucleotide pool and respond to changes in energy demand.

Studies on the enzyme from Mycobacterium tuberculosis have shown that its activity is competitively inhibited by 8-bromo-AMP. uniprot.org This indicates that the 8-bromo modification of the adenine nucleotide interferes with its ability to bind productively to the active site of adenylate kinase, similar to its effect on ADPGK.

Structural Basis of Molecular Recognition and Activity

The introduction of a bromine atom at the C8 position of the adenine ring has profound stereochemical consequences that underpin the altered biological activity of these analogues. The structural basis for this is most clearly defined in the interaction between 8-Br-AMP and ADP-dependent glucokinase (ADPGK). nih.gov

X-ray crystallography of archaeal ADPGK in complex with 8-Br-AMP, solved at a resolution of 1.81 Å, provides a detailed view of the molecular recognition. rcsb.orgnih.gov The bulky and electronegative bromine atom creates steric hindrance that forces the glycosidic bond between the adenine base and the ribose sugar into a syn conformation, which is different from the typical anti conformation preferred by the native substrate. nih.gov

This altered conformation of the bound inhibitor leads to a cascade of structural changes within the enzyme's active site. A key catalytic residue, Arginine-200 (Arg-200), which normally interacts with the β-phosphate of ADP to facilitate phosphate transfer, is displaced. nih.gov In the inhibitor-bound structure, the side chain of Arg-200 shifts its position to engage in a water-mediated interaction with the bromine atom of 8-Br-AMP. nih.gov This movement repositions it away from its catalytically competent location, thereby inhibiting the phosphorylation of glucose. These structural insights demonstrate that the inhibitory action of 8-Br-AMP on ADPGK is a direct result of the specific molecular rearrangements induced by the 8-bromo substitution. genscript.comnih.gov Similar principles of altered conformation and disrupted active site geometry likely apply to its inhibition of other enzymes like adenylate kinase.

Table 2: Summary of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 8-Bromo-ADP | 8-Bromoadenosine 5'-diphosphate |

| 8-BDB-TADP | 8-(4-Bromo-2,3-dioxobutylthio)adenosine-5′-diphosphate |

| 8-Br-cADPR | 8-Bromo-cyclic ADP-ribose |

| ADP | Adenosine diphosphate (B83284) |

| ATP | Adenosine triphosphate |

| AMP | Adenosine monophosphate |

| cAMP | Cyclic adenosine monophosphate |

| 8-Br-cAMP | 8-Bromoadenosine 3',5'-cyclic monophosphate |

| 8-Br-AMP | 8-Bromoadenosine 5'-monophosphate |

| cADPR | Cyclic adenosine diphosphate-ribose |

| IP₃ | Inositol (B14025) 1,4,5-trisphosphate |

| DAG | Diacylglycerol |

| SQ22536 | 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine |

Conformational Analysis of 8-Bromo Substitution (e.g., syn/anti ratio)

The substitution of a hydrogen atom with a bulky bromine atom at the C8 position of the adenine base in adenosine diphosphate (ADP) has a profound impact on the molecule's conformational preference. This preference primarily relates to the orientation of the purine (B94841) base relative to the ribose sugar, a relationship defined by the glycosidic bond (N9-C1'). Two principal conformations exist: anti, where the smaller six-membered ring of the purine is positioned away from the sugar, and syn, where the larger imidazole (B134444) ring is positioned over the sugar.

For unsubstituted adenine nucleotides, the anti conformation is generally favored. However, the introduction of a sterically demanding substituent like a bromine atom at the C8 position creates a steric clash with the ribose moiety in the anti conformation. Consequently, to alleviate this steric hindrance, the glycosidic bond rotates, forcing the molecule to adopt the syn conformation. This conformational locking into the syn orientation is a key feature of 8-bromo substituted purine nucleotides. sci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the favored glycosidic bond conformation in solution. rsc.org By analyzing the chemical shifts of specific protons, particularly H-2', a reliable assignment of the syn or anti preference can be made. rsc.org Studies on various 8-substituted adenosine analogues have consistently shown that the 8-bromo substitution strongly favors the syn conformation. sci-hub.sersc.org This fixed conformation is critical as the three-dimensional shape of the molecule is a primary determinant of its ability to bind to and modulate the activity of specific enzymes and receptors. The enforced syn conformation of 8-Bromo-ADP and its analogues often underlies their distinct biological activities compared to the parent anti-preferring molecules.

X-ray Crystallography and Molecular Dynamics Studies of Ligand-Enzyme/Receptor Complexes

The precise molecular interactions between a ligand like 8-Bromo-ADP and its biological target are often elucidated through high-resolution structural and computational methods. X-ray crystallography and molecular dynamics (MD) simulations are two principal techniques that provide invaluable insights into these complexes. nih.govacs.org

X-ray Crystallography allows for the determination of the three-dimensional structure of a molecule at atomic resolution. biologiachile.cl For ligand-enzyme complexes, this involves co-crystallizing the target protein with the ligand or soaking the ligand into pre-formed crystals of the protein. nih.gov The resulting electron density map reveals the exact binding pose of the ligand within the active or allosteric site, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon ligand binding. biologiachile.cl

Crystal structures of enzymes complexed with 8-bromo-adenosine derivatives have been successfully determined. For instance, the structure of Aplysia californica ADP-ribosyl cyclase has been solved in a complex with 8-bromo-ADP-ribose (a close analogue of 8-Bromo-ADP), providing a static snapshot of how the syn-conformation ligand is accommodated within the enzyme's active site. nih.govpdbj.org These studies are crucial for understanding the structural basis of the ligand's activity, whether as a substrate, inhibitor, or allosteric modulator. pdbj.org

Molecular Dynamics (MD) simulations complement the static picture provided by X-ray crystallography by introducing the dimension of time and flexibility. mdpi.com MD simulations use classical mechanics to model the movements and interactions of atoms in a system over time, providing a detailed view of the dynamic nature of the ligand-receptor complex. acs.org These simulations can reveal the pathways of ligand binding and unbinding, predict the binding energetics, and explore the full range of conformational states available to both the ligand and the protein, which is often crucial for function. nih.govnih.gov For example, MD simulations have been used to study the effect of the bound nucleotide, such as 8-Bromo-ATP, on the molecular dynamics of proteins like actin. jenabioscience.com By simulating the complex in a solvated environment that mimics physiological conditions, MD can highlight the role of flexible loops and water molecules in mediating the interaction, providing a more complete understanding of the binding mechanism. mdpi.com

Structure-Activity Relationship (SAR) Studies of 8-Bromo Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For 8-Bromo-ADP, SAR studies typically involve synthesizing a series of analogues with modifications at the 8-position and other parts of the molecule (such as the ribose or phosphate chain) and evaluating their effects on specific biological targets.

The introduction of a bromine atom at the 8-position of adenosine nucleotides often converts agonists into antagonists. For example, while ADP is an agonist for various receptors, 8-Bromo-ADP and its derivatives frequently act as antagonists. This is a recurring theme in SAR studies of purinergic receptors and related enzymes.

A key target for 8-bromo-adenosine derivatives is the Transient Receptor Potential Melastatin 2 (TRPM2) channel, which is activated by ADP-ribose (ADPR). The first specific antagonist discovered for this channel was 8-Bromo-ADPR (8-Br-ADPR). acs.org Further SAR studies explored other substituents at the 8-position to improve antagonist potency. It was found that hydrophobic substitutions were particularly effective. For instance, replacing the bromine with a phenyl group (8-Ph-ADPR) resulted in a significant increase in antagonist potency. acs.org

Table 1: Antagonist Activity of 8-Substituted ADPR Analogues at the TRPM2 Channel acs.org Data derived from patch-clamp experiments in HEK293 cells overexpressing human TRPM2.

| Compound | 8-Position Substituent | IC₅₀ (µM) | Relative Potency vs. 8-Br-ADPR |

| 8-Br-ADPR | Bromo | ~300 | 1x |

| 8-Ph-ADPR | Phenyl | 11 | ~27x |

| 8-Thiophenyl-ADPR | Thiophenyl | 51 | ~6x |

| 8-(3-Ac-Ph)-ADPR | 3-Acetylphenyl | 49 | ~6x |

Similar SAR trends have been observed for other targets. In studies on P2Y₁ receptors, 2'-deoxyadenosine (B1664071) bisphosphate analogues with various substitutions at the 8-position were synthesized and tested. nih.gov While modifications at the 2-position yielded more potent antagonists, the study of 8-position analogues provided valuable comparative data on the structural requirements for receptor interaction. nih.gov

For the enzyme CD38, which synthesizes and hydrolyzes cyclic ADP-ribose (cADPR), 8-substituted analogues of cADPR have been extensively studied. 8-Bromo-cADPR is a known antagonist of cADPR-induced Ca²⁺ release. rsc.orgbath.ac.uk SAR studies on related inhibitors showed that substituting the 8-bromo group with an 8-amino group could further enhance inhibitory potency against CD38, suggesting that an additional hydrogen-bonding interaction with the enzyme's active site (specifically with Asp155) contributes to affinity. acs.org

Table 2: Inhibition of CD38-Mediated cADPR Hydrolysis by 8-Substituted Analogues acs.org

| Compound | 8-Position Substituent | IC₅₀ (µM) |

| N9-butyl-cIDPR | Hydrogen | 33 |

| 8-Br-N9-butyl-cIDPR | Bromo | 27 |

| 8-N₃-N9-butyl-cIDPR | Azido | 6.4 |

| 8-NH₂-N9-butyl-cIDPR | Amino | 3.3 |

However, the effect of the 8-bromo substitution is not universal across all purinergic receptors. At certain P2X-purinoceptors, 8-Bromo-ATP was found to be inactive, indicating that despite the fixed syn conformation, other structural features are necessary for recognition and activation at these specific receptor subtypes. scispace.com These varied results underscore the importance of detailed SAR studies for each target class to build a comprehensive understanding of the molecular determinants of ligand recognition and function.

Cellular and Subcellular Effects Mediated by 8 Bromo Adp Analogues

Regulation of Second Messenger Pathways

The brominated analogues of adenosine (B11128) diphosphate (B83284) derivatives serve as powerful tools to investigate and manipulate intracellular signaling cascades. Their primary influence is observed in the modulation of second messenger pathways, including those governed by cyclic AMP and intracellular calcium, as well as the interconnected Mitogen-Activated Protein Kinase pathway.

8-Bromo-cyclic AMP (8-Br-cAMP) is a cell-permeable and stable analogue of cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous biological processes. ontosight.aitocris.com Due to its resistance to degradation by phosphodiesterases, the enzymes that normally break down cAMP, 8-Br-cAMP provides a more sustained activation of cAMP-dependent pathways. ontosight.ai

The principal mechanism of action for 8-Br-cAMP is the direct activation of protein kinase A (PKA). ontosight.aitocris.com By mimicking the effect of endogenous cAMP, 8-Br-cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream protein targets, leading to a cascade of cellular responses. ontosight.ai Research utilizing 8-Br-cAMP has been instrumental in understanding cAMP-mediated processes such as gene expression, cell differentiation, and apoptosis. ontosight.aitocris.com

Studies have shown that 8-Br-cAMP can influence the phosphorylation state of various cellular proteins. For instance, in COS-1 cells, incubation with 8-Br-cAMP led to a 1.8-fold increase in the phosphorylation of steroid receptor coactivator 1 (SRC-1). nih.gov This modification was found to be crucial for the ligand-independent activation of the progesterone (B1679170) receptor. nih.gov Furthermore, in vitro studies have demonstrated that down-regulating cAMP signaling with the antagonist Rp-8-Br-cAMPS can prevent the dissociation of certain protein complexes, highlighting the regulatory role of the cAMP/PKA pathway in protein-protein interactions. acs.org

Table 1: Effects of 8-Br-cAMP on cAMP Signaling Components

| Cell Type/System | Finding | Outcome | Reference |

|---|---|---|---|

| General | Activates Protein Kinase A (PKA) | Mimics endogenous cAMP, leading to downstream phosphorylation events. | ontosight.aitocris.com |

| COS-1 Cells | Increased phosphorylation of Steroid Receptor Coactivator 1 (SRC-1). | Facilitated ligand-independent activation of the progesterone receptor. | nih.gov |

| HeLa Cell Extract | PKA inhibition prevented the release of LAP2β from the HA95 complex. | Demonstrated PKA's role in modulating protein-protein interactions. | acs.org |

8-Bromo-cyclic ADP-ribose (8-Br-cADPR) is a key antagonist of cyclic ADP-ribose (cADPR), an important second messenger that mobilizes calcium (Ca²⁺) from intracellular stores. physiology.orgcaymanchem.com As a stable and membrane-permeant analogue, 8-Br-cADPR is frequently used to probe the involvement of the cADPR signaling pathway in various cell types. physiology.orgcaymanchem.com

The primary effect of 8-Br-cADPR is to block Ca²⁺ release from the sarcoplasmic/endoplasmic reticulum (S/ER) that is mediated by cADPR. physiology.orgnih.gov It acts as a competitive antagonist at the cADPR binding site on ryanodine (B192298) receptors (RyRs), which are Ca²⁺ release channels on the S/ER. physiology.org In sea urchin egg homogenates, 8-Br-cADPR was shown to block cADPR-evoked calcium release with an IC₅₀ value of 1.7 µM. caymanchem.com

In airway smooth muscle cells, 8-Br-cADPR has been shown to attenuate the intracellular Ca²⁺ responses to several contractile agonists, such as acetylcholine (B1216132) and endothelin-1 (B181129). physiology.orgatsjournals.org This inhibition demonstrates that these agonists utilize the CD38/cADPR signaling pathway to mobilize intracellular Ca²⁺. physiology.orgatsjournals.org Similarly, in mesenchymal stem cells, the Ca²⁺ increase induced by abscisic acid was largely prevented by 8-Br-cADPR, indicating a causal link between cADPR-induced Ca²⁺ signaling and the proliferative effects of the plant hormone. researchgate.net

Table 2: Inhibitory Actions of 8-Br-cADPR on Calcium Signaling

| Cell Type/System | Agonist/Condition | Effect of 8-Br-cADPR | Reference |

|---|---|---|---|

| Sea Urchin Egg Homogenates | cADP-ribose | Blocked Ca²⁺ release (IC₅₀ = 1.7 µM) | caymanchem.com |

| Airway Smooth Muscle Cells | Acetylcholine, Endothelin-1 | Attenuated intracellular Ca²⁺ responses | physiology.orgatsjournals.org |

| Mesenchymal Stem Cells | Abscisic acid (ABA) | Prevented the ABA-induced increase in intracellular Ca²⁺ | researchgate.net |

| Jurkat T-cells | cADPR analogue (8-Br-N¹-cIDPR) | Inhibited Ca²⁺ release | nih.gov |

The cAMP signaling pathway, often modulated by 8-Br-cAMP, can cross-talk with other crucial signaling networks, including the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways (e.g., Erk-1/2, p38 MAPK) are central to regulating cell proliferation, differentiation, and stress responses.

Research has revealed that 8-Br-cAMP can indirectly lead to the activation of the MAPK pathway. In COS-1 cells, treatment with 8-Br-cAMP resulted in the activation of the MAPK pathway, as evidenced by the increased phosphorylation of Erk-1/2. nih.gov This activation was dependent on PKA, suggesting an indirect signaling cascade from PKA to the MAPK pathway. nih.gov

In human platelets, the role of cAMP in modulating MAPK signaling is also evident. The pre-treatment of platelets with 8-Br-cAMP has been used to investigate its effect on ADP-induced phosphorylation of p38 MAP kinase. researchgate.net It has been demonstrated that increased intraplatelet cAMP levels can downregulate pathways leading to p38 MAP kinase activation. researchgate.net This highlights the inhibitory role of cAMP signaling on certain agonist-induced MAPK activities in platelets. researchgate.netresearchgate.net

Functional Modulation of Ion Channels

8-Bromo-ADP analogues exert significant control over cellular function by directly or indirectly modulating the activity of various ion channels. This regulation is critical for processes such as membrane potential maintenance, calcium signaling, and cellular excitability.

The 8-Br-cAMP analogue has been shown to modulate the function of L-type Ca²⁺ channels, which are vital for calcium influx in many cell types, including cardiac and smooth muscle cells. The effect of 8-Br-cAMP on these channels can be complex and concentration-dependent.

In cultured cardiac cells, patch-clamp analysis revealed that 8-Br-cAMP caused a large increase in the probability of L-type Ca²⁺ channel opening. nih.gov This effect is attributed to cAMP-dependent phosphorylation of the channel, which promotes the forward rate constants leading to the channel's open state during depolarization. nih.gov

Conversely, in rabbit portal vein myocytes, the effect of 8-Br-cAMP was biphasic. ahajournals.orgahajournals.org Lower concentrations (0.1 to 10 μmol/L) significantly increased peak currents through L-type Ca²⁺ channels, while higher concentrations (0.05 to 0.1 mmol/L) were inhibitory. ahajournals.orgahajournals.org This suggests that at lower levels, PKA-mediated enhancement dominates, whereas at higher concentrations, other inhibitory mechanisms or cross-activation of opposing pathways may prevail. ahajournals.orgahajournals.org

Table 3: Concentration-Dependent Modulation of L-type Ca²⁺ Channels by 8-Br-cAMP

| Cell Type | 8-Br-cAMP Concentration | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Cultured Rat Cardiac Cells | Not specified | Increased channel opening probability | cAMP-dependent phosphorylation promoting the open state | nih.gov |

| Rabbit Portal Vein Myocytes | 0.1 - 10 µM | 14-16% increase in Ba²⁺ currents | PKA-mediated enhancement | ahajournals.orgahajournals.org |

| Rabbit Portal Vein Myocytes | 50 - 100 µM | 23-31% decrease in Ba²⁺ currents | Predominance of inhibitory pathways at higher concentrations | ahajournals.orgahajournals.org |

The transient receptor potential melastatin 2 (TRPM2) channel is a non-selective cation channel permeable to Ca²⁺ that is activated by intracellular ADP-ribose (ADPR) and oxidative stress. frontiersin.orgresearchgate.net The cADPR antagonist, 8-Br-cADPR, and its related compound, 8-Br-ADPR, have been used to investigate the modulation of TRPM2.

Studies have shown that 8-Br-cADPR can inhibit the activation of TRPM2 by cADPR and hydrogen peroxide (H₂O₂), but it does not block activation by the primary ligand, ADPR. researchgate.netfrontiersin.org This suggests that cADPR may act at a distinct modulatory site on the TRPM2 channel, for which 8-Br-cADPR competes. frontiersin.org The interpretation of these findings is sometimes complicated by the potential presence of 8-Br-ADPR as a contaminant in 8-Br-cADPR preparations. frontiersin.org

8-Br-ADPR itself is recognized as an established, albeit low-affinity, competitive antagonist of human TRPM2 (hTRPM2) at the ADPR binding site. frontiersin.orgmdpi.com This inhibitory action on TRPM2 makes it a useful tool for studying the channel's role in pathological processes, such as oxidative stress-mediated cell death. frontiersin.org Interestingly, the effect of 8-substituted ADPR analogs can differ between species, with 8-Br-ADPR acting as an inhibitor of hTRPM2 but an activator of the channel orthologue in the sea anemone Nematostella vectensis. mdpi.com

Subcellular Localization and Compartmentalization of Signaling Components

The specificity and fidelity of cellular signaling are critically dependent on the precise spatial organization of its molecular components. Signaling pathways are not comprised of randomly distributed molecules within the cytoplasm but are instead arranged in highly organized, discrete subcellular compartments or microdomains. This compartmentalization ensures that signals are transduced efficiently to their intended targets while preventing unwanted crosstalk between different pathways. The use of 8-bromo substituted ADP analogues has been instrumental in dissecting the subcellular localization of various purinergic signaling components, from cell surface receptors to intracellular calcium stores and nuclear proteins.

Research utilizing these analogues has revealed that signaling molecules are often localized to specific structures, such as the plasma membrane, sarcoplasmic/endoplasmic reticulum (S/ER), mitochondria, and the nucleus. frontiersin.org Furthermore, evidence points towards the existence of "nanojunctions," which are specialized contact sites between organelles, like the plasma membrane and the S/ER or lysosomes and the S/ER, that facilitate localized signaling events. mdpi.com Analogues such as 8-Bromo-cyclic ADP-ribose (8-Br-cADPR) have been pivotal in demonstrating that even within a single organelle system like the S/ER, there are segregated stores and functionally distinct signaling domains. mdpi.comnih.gov

Dissecting Intracellular Calcium Stores with 8-Br-cADPR

8-Br-cADPR, a well-established competitive antagonist of cyclic ADP-ribose (cADPR), has been a key pharmacological tool for investigating the compartmentalization of calcium signaling. mdpi.com cADPR mobilizes Ca2+ from intracellular stores by acting on ryanodine receptors (RyRs) located on the S/ER membrane. physiology.orgmdpi.com Studies using 8-Br-cADPR have provided compelling evidence that the S/ER is not a single, contiguous Ca2+ store but rather a network of functionally segregated compartments. mdpi.comnih.gov

In pulmonary artery smooth muscle, for example, researchers observed that RyRs could mediate two opposing functions: dilation and constriction. The use of 8-Br-cADPR surprisingly blocked only one of these functions, suggesting that different RyR subtypes are located in distinct, segregated S/ER stores and receive spatially separated signals carried by cADPR. mdpi.com This work led to the concept of a "cell-wide web," a diverse network of cytoplasmic nanocourses defined by S/ER nanojunctions that direct site-specific calcium flux. nih.gov Similarly, in rat mesangial cells, 8-Br-cADPR was shown to block Ca2+ release from microsomal fractions that was stimulated by cADPR, confirming the presence of a cADPR-RyR signaling axis within this specific subcellular fraction. physiology.org

| Cell/Tissue Type | Preparation | Key Finding with 8-Br-cADPR | Implication for Compartmentalization | Reference |

|---|---|---|---|---|

| Pulmonary Artery Smooth Muscle | Isolated Cells & Artery Rings | Blocked cADPR-dependent SR Ca2+ release and abolished hypoxia-induced constriction. | Demonstrates that AMPK activation and hypoxia trigger Ca2+ release from specific SR stores via a cADPR-dependent pathway. | nih.gov |

| Pulmonary Artery | Artery Rings | Abolished the sustained phase 2 of hypoxic pulmonary vasoconstriction (HPV) but not phase 1. | Suggests that different phases of a physiological response are controlled by spatially or functionally distinct Ca2+ stores. | mdpi.com |

| Rat Mesangial Cells | Microsomal Fractions | Blocked 45Ca2+ release that was stimulated by cADPR. | Confirms the localization of the cADPR/RyR signaling pathway to the endoplasmic reticulum. | physiology.org |

Distinguishing Signaling Pathways with 8-Br-ADPR

Further evidence for the compartmentalization of purinergic signaling comes from studies with 8-bromo-adenosine diphosphoribose (8-Br-ADPR). Research in mouse bone marrow neutrophils and dendritic cells has characterized 8-Br-ADPR as a novel and specific inhibitor of cation influx activated by ADP-ribose (ADPR). aai.org Crucially, this compound did not affect Ca2+ release from intracellular stores mediated by cADPR. aai.org

In experiments on fMLF-stimulated neutrophils, 8-Br-cADPR partially decreased Ca2+ release from intracellular stores, whereas 8-Br-ADPR had no effect on this release. Conversely, 8-Br-ADPR effectively blocked the Ca2+ influx that occurs across the plasma membrane following stimulation. aai.org These findings clearly demonstrate that ADPR and cADPR, two products of the CD38 enzyme, regulate distinct Ca2+ signaling pathways that are spatially separated: cADPR primarily acts on intracellular S/ER stores, while ADPR mediates cation entry at the cell membrane. aai.org

| Analogue | Cell Type | Effect on Ca2+ Signaling | Inferred Location of Action | Reference |

|---|---|---|---|---|

| 8-Br-cADPR | Mouse Bone Marrow Neutrophils | Decreased intracellular Ca2+ release by ~25% after fMLF stimulation. No effect on Ca2+ influx. | Intracellular Ca2+ stores (S/ER) | aai.org |

| 8-Br-ADPR | Mouse Bone Marrow Neutrophils | Blocked Ca2+ influx after fMLF stimulation. No effect on intracellular Ca2+ release. | Plasma Membrane Cation Channels | aai.org |

| 8-Br-ADPR | Jurkat T cells | Blocked ADPR-induced membrane current (cation entry). | Plasma Membrane Cation Channels | aai.org |

Translocation of Signaling Proteins Revealed by 8-Br-cAMP

The compartmentalization of signaling extends beyond ion channels to the dynamic localization of signaling proteins. 8-Bromo-cAMP, a cell-permeable activator of protein kinase A (PKA), has been used to trace the movement of proteins between different subcellular compartments. selleckchem.comresearchgate.net Studies in HepG2 cells have shown that treatment with 8-Br-cAMP induces a translocation of the brefeldin A-inhibited guanine (B1146940) nucleotide-exchange protein 1 (BIG1). researchgate.netpnas.org

Upon stimulation with 8-Br-cAMP, BIG1 partially dissociates from membrane fractions, including the Golgi apparatus, and accumulates in the nucleus. researchgate.netpnas.org This effect was shown to be dependent on PKA-catalyzed phosphorylation. pnas.org The depletion of phosphodiesterase 3A (PDE3A), which increases local cAMP levels, mimicked this effect, causing a dispersion of BIG1 and BIG2 from Golgi structures. pnas.org These findings illustrate a dynamic compartmentalization where the activation of a specific signaling pathway (PKA) can direct the movement of key regulatory proteins between the cytoplasm, organelle membranes, and the nucleus to control downstream events.

| Stimulus | Protein | Cell Line | Observed Translocation | Reference |

|---|---|---|---|---|

| 8-Br-cAMP | BIG1 | HepG2 | Partial dissociation from membranes and accumulation in the nucleus. | researchgate.netpnas.org |

| 8-Br-cAMP | BIG2 | HepG2 | Partial dissociation from membranes (no significant nuclear accumulation reported under these conditions). | pnas.org |

| PDE3A depletion (via siRNA) | BIG1 and BIG2 | Human cells | Reduced association with membranes, most apparent at Golgi structures. | pnas.org |

8 Bromo Adp Analogues As Pharmacological and Biochemical Research Tools

Applications in Receptor Characterization and Mapping

8-Bromo-ADP and its analogues are instrumental in the characterization and mapping of purinergic receptors, particularly the P2Y family of G protein-coupled receptors that are activated by nucleotides like ADP. The altered conformation of 8-Br-ADP allows it to serve as a selective probe to understand the topology of receptor binding pockets. biocompare.combiolog.de

Research on human platelets has utilized 8-Br-ADP to identify and characterize a putative ADP receptor. In these studies, platelets were preincubated with various nucleotides before being treated with a reactive affinity ligand, 8-(4-bromo-2,3-dioxobutylthio)ADP (8-BDB-TADP), which was synthesized from 8-Br-ADP. doi.org The results showed that pre-treatment with ADP, ATP, and 8-Br-ADP significantly reduced the covalent labeling of a 100 kDa protein, suggesting that all three compounds compete for the same binding site on this receptor, known as aggregin. doi.org This competitive binding demonstrates that 8-Br-ADP interacts directly with the ADP receptor, making it a valuable tool for receptor mapping studies. biolog.dedoi.org

| Application | Finding | Cell/System | Reference |

| Receptor Mapping | Competitively inhibited the labeling of a 100 kDa ADP receptor by a reactive ADP analogue. | Human Platelets | doi.org |

| Conformational Probe | The altered syn/anti ratio is used to probe the steric requirements of nucleotide binding sites. | General Biochemical Systems | biocompare.combiolog.de |

Elucidation of Specific Intracellular Signaling Cascades

Platelet activation by ADP involves a complex signaling cascade initiated by its binding to two distinct G protein-coupled receptors: P2Y1, which couples to Gq, and P2Y12, which couples to Gi. ahajournals.orgpnas.org The Gq pathway leads to the activation of phospholipase C, while the Gi pathway inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. ahajournals.orgpnas.org Analogues of 8-Br-ADP, particularly its cyclic form, 8-bromo-cyclic ADP-ribose (8-Br-cADPR), have been critical in dissecting these and other intracellular signaling pathways.

8-Br-cADPR is widely used as a selective antagonist of the cyclic ADP-ribose (cADPR) signaling pathway. ontosight.aimdpi.comresearchgate.net The cADPR pathway is a crucial mechanism for calcium mobilization in many cell types. ontosight.ainih.gov By blocking this specific pathway, researchers can determine its contribution to cellular responses triggered by various agonists. For example, in porcine airway smooth muscle cells, 8-Br-cADPR was shown to significantly weaken the calcium response to acetylcholine (B1216132) (ACh) and endothelin-1 (B181129), but not to histamine. nih.gov This finding indicates that the cADPR signaling pathway is utilized in an agonist-specific manner, even when different agonists act on the same cell type. nih.gov Further investigation in this system revealed that the M2 muscarinic receptor subtype, which couples to Gi, is specifically linked to this pathway. nih.gov

Dissection of Calcium Signaling Pathways in Various Cell Types

The mobilization of calcium from intracellular stores is a fundamental signaling mechanism controlling a vast array of cellular functions. nih.govneurosci.cn One key pathway involves the second messenger cyclic ADP-ribose (cADPR), which triggers calcium release from the sarcoplasmic/endoplasmic reticulum (S/ER) by activating ryanodine (B192298) receptors (RyRs). mdpi.comresearchgate.netoup.com The analogue 8-Br-cADPR has become an essential pharmacological tool for investigating the role of this specific calcium signaling cascade. ontosight.aiscbt.comacs.org

By acting as a potent antagonist of cADPR-mediated calcium release, 8-Br-cADPR allows scientists to isolate and study the functional consequences of this pathway. ontosight.aiacs.org Its utility has been demonstrated across diverse cell types and biological contexts. In sea urchin egg homogenates, 8-Br-cADPR effectively blocks calcium release induced by cADPR, highlighting its role in fertilization signaling. ontosight.airesearchgate.net In human myometrial (uterine smooth muscle) cells, 8-Br-cADPR was shown to inhibit both cADPR-induced calcium release from microsomes and the calcium transients triggered by the hormone oxytocin (B344502), establishing a clear link between the oxytocin receptor and the cADPR pathway in regulating uterine contractility. oup.com Similarly, studies in human mesenchymal stem cells found that the proliferative effects of abscisic acid were dependent on a calcium increase that could be prevented by 8-Br-cADPR. infezioniprotesiche.it

The specificity of 8-Br-cADPR has been confirmed in experiments where it selectively inhibited cADPR-induced calcium release without affecting release triggered by inositol (B14025) 1,4,5-trisphosphate (IP3), another major calcium-mobilizing messenger. oup.com

| Cell Type | Agonist/Stimulus | Effect of 8-Br-cADPR Analogue | Reference |

| Porcine Airway Smooth Muscle | Acetylcholine, Endothelin-1 | Attenuated intracellular Ca2+ response | nih.gov |

| Human Myometrium Cells | Oxytocin, cADPR | Inhibited intracellular Ca2+ release | oup.com |

| Sea Urchin Eggs | cADPR | Blocked Ca2+ release from intracellular stores | ontosight.ai |

| Human Mesenchymal Stem Cells | Abscisic Acid, cADPR | Prevented intracellular Ca2+ increase | infezioniprotesiche.it |

Probing Enzyme Activity and Allosteric Modulation

8-Bromo-substituted adenosine (B11128) nucleotides are powerful probes for investigating enzyme mechanisms, including substrate specificity and allosteric regulation. numberanalytics.comegyankosh.ac.innumberanalytics.com Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, inducing a conformational change that modulates the enzyme's activity. numberanalytics.comnumberanalytics.com

A prominent example is the study of human ADP-dependent glucokinase (hADPGK), an enzyme that phosphorylates glucose using ADP as the phosphate (B84403) donor. nih.gov Research has shown that 8-bromoadenosine (B559644) monophosphate (8-Br-AMP), a related analogue, is a competitive inhibitor of hADPGK, while the parent compound AMP shows no significant inhibition. nih.govresearchgate.net This demonstrates that the bromine substitution is essential for the inhibitory activity. nih.gov

X-ray crystallography studies revealed the structural basis for this inhibition. The binding of 8-Br-AMP to the enzyme's active site induces significant structural changes by engaging crucial catalytic residues. nih.govnih.gov Specifically, the bromine atom causes a shift in the position of a conserved arginine residue (Arg-200), which is critical for the phosphate transfer from ADP to glucose. nih.gov This repositioning disrupts the enzyme's catalytic function, providing a clear example of how a modified nucleotide can be used to probe the structural dynamics of an enzyme's active site and identify allosteric mechanisms. nih.gov Other studies have used 8-bromo-ATP to investigate the regulation of enzymes like sarcoplasmic reticulum Ca2+-ATPase. jenabioscience.com

Utility in Comparative Biochemical Studies with Other Adenosine Nucleotides

The unique characteristics of 8-bromo-adenosine nucleotides make them highly useful for comparative studies against their natural counterparts (ADP, ATP) and other analogues. These comparisons help to delineate the specific structural requirements—such as the sugar pucker, glycosidic bond conformation (syn vs. anti), and the role of specific functional groups—for binding and activity at a given biological target.

In the study of hADPGK, comparing the effects of different analogues was crucial. While 8-Br-AMP was a potent inhibitor, 8-bromoadenosine (lacking the phosphate) and other related analogues had no effect. nih.govresearchgate.net This demonstrated the critical importance of both the bromine substitution and the α-phosphate group for inhibitory activity. researchgate.net

Similarly, in platelet receptor studies, the ability of 8-Br-ADP to compete with the affinity label 8-BDB-TADP was compared to that of ADP and ATP. doi.org All three nucleotides reduced the labeling of the 100 kDa receptor, confirming they share a common binding site. doi.org Such comparative approaches are also used to characterize purinergic receptors, where a panel of nucleotides including ATP, ADP, and their 8-bromo derivatives are tested to establish a pharmacological profile for a given receptor subtype. jenabioscience.com

| Analogue | Target | Comparative Finding | Reference |

| 8-Br-AMP | human ADP-dependent glucokinase (hADPGK) | Inhibits enzyme, whereas parent AMP does not. The α-phosphate is required for inhibition. | nih.govresearchgate.net |

| 8-Br-ADP | Platelet ADP Receptor | Competes for binding with ADP and ATP, indicating a shared binding site. | doi.org |

| 8-Br-ATP | P2X-purinoreceptors | Used in a panel of ATP derivatives to compare binding affinities and characterize receptor subtypes. | jenabioscience.com |

Development of Research Assays Utilizing 8-Bromo-ADP Analogues

The unique chemical properties of 8-Br-ADP have enabled the development of specialized research assays for identifying and characterizing proteins. A key application is in the field of affinity labeling.

A notable example is the synthesis of 8-(4-bromo-2,3-dioxobutylthio)ADP (8-BDB-TADP) from 8-Br-ADP. doi.org This was achieved by first converting 8-Br-ADP to 8-thioadenosine-5'-diphosphate (8-TADP), which was then coupled with 1,4-dibromobutanedione to create the final reactive product. doi.org 8-BDB-TADP was then used as a covalent probe in an assay to identify its target protein on the surface of human platelets. The assay involved incubating platelets with the radiolabeled version of the probe, separating the platelet proteins by gel electrophoresis, and identifying the labeled protein via autoradiography. This led to the identification of a 100 kDa protein, aggregin, as a putative ADP receptor. doi.org

Furthermore, 8-bromo substituted nucleotides are frequently used in structure-activity relationship (SAR) assays. researchgate.net In these experiments, a series of related analogues are tested for their ability to inhibit an enzyme or bind to a receptor. This allows researchers to systematically determine which chemical features are responsible for the observed biological activity, providing a rational basis for the design of more potent and specific compounds. nih.govresearchgate.net The development of fluorescent ADP analogues has also enabled homogeneous assay formats like fluorescence polarization (FP) and time-resolved Förster resonance energy transfer (TR-FRET) for studying enzymes like protein kinases. nih.gov

Advanced Methodologies and Experimental Approaches in 8 Bromo Adp Research

Electrophysiological Recordings (Patch-Clamp, Whole-Cell, Localized Current Measurements)

Electrophysiological techniques are fundamental for studying how 8-Bromo-ADP influences the activity of ion channels, particularly those modulated by purinergic receptors. nih.gov The patch-clamp technique, in its various configurations, allows for the direct measurement of ion currents across cell membranes, providing high-resolution data on channel gating and conductance. nih.gov

Single-Channel Recording: In the cell-attached or excised-patch configurations, it is possible to isolate and record the activity of a single ion channel. This approach can reveal detailed mechanistic insights, such as whether 8-Bromo-ADP binding to a receptor alters the channel's probability of opening, its conductance, or its mean open/closed times. Studies on related brominated adenosine (B11128) analogues, such as 8-bromocyclic AMP, have successfully used this method to demonstrate a large increase in the opening probability of Ca2+ channels, suggesting that phosphorylation-dependent mechanisms are at play. nih.gov

Localized Current Measurements: These measurements are crucial for understanding spatially confined signaling events. P2Y receptors and the ion channels they regulate are often localized to specific subcellular domains. By positioning the recording pipette near these domains, researchers can investigate localized changes in ion flux initiated by 8-Bromo-ADP, linking receptor activation to specific downstream physiological events like exocytosis. nih.gov Studies have shown that G-protein-coupled P2Y receptors inhibit exocytosis in adrenal chromaffin cells by modulating N-type and P/Q-type Ca2+ channels, a process that can be meticulously dissected using these electrophysiological approaches. nih.gov

Fluorescence-Based Calcium Imaging Techniques (e.g., Fura-2 AM, Fluo-3)

Many P2Y receptors (e.g., P2Y1, P2Y2, P2Y6, P2Y11) are Gq-coupled, meaning their activation triggers the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent release of calcium (Ca2+) from intracellular stores like the endoplasmic reticulum. nih.govmdpi.com Fluorescence-based calcium imaging is the primary method for visualizing and quantifying these changes in intracellular calcium concentration ([Ca2+]i).

Ratiometric Dyes (Fura-2 AM): Fura-2 is a widely used ratiometric Ca2+ indicator. wikipedia.orgthermofisher.com Its key advantage is that the concentration of intracellular calcium is determined by calculating the ratio of fluorescence emission when excited at two different wavelengths (typically 340 nm and 380 nm). nih.govnih.gov This ratiometric measurement corrects for artifacts such as variations in dye loading, cell thickness, or photobleaching, allowing for more accurate quantification of [Ca2+]i. thermofisher.comnih.gov In a typical experiment, cells are loaded with the membrane-permeant form, Fura-2 AM, and then stimulated with 8-Bromo-ADP. The resulting change in the 340/380 excitation ratio provides a dynamic readout of the Ca2+ signal mobilized by receptor activation.

Single-Wavelength Dyes (Fluo-3, Fluo-4, Fluo-8): These indicators, such as Fluo-3 and its brighter successor Fluo-4, exhibit a large increase in fluorescence intensity upon binding Ca2+ and are excited by a single wavelength (around 490 nm). nih.govbiophysics-reports.org While not providing the same level of quantitative accuracy as ratiometric dyes, they offer a high signal-to-noise ratio, making them excellent for detecting Ca2+ transients, especially in high-throughput screening applications. biophysics-reports.orgthermofisher.com Studies investigating ATP-induced intercellular calcium waves, which rely on P2Y receptor activation by the breakdown product ADP, have utilized Fluo-4 AM to visualize the propagation of these signals between cells. nih.gov 8-Bromo-ADP can be used in such assays as a stable, non-hydrolyzable tool to specifically dissect the P2Y-mediated component of these signals.

These imaging techniques are crucial for characterizing the signaling pathways initiated by 8-Bromo-ADP at its target receptors, confirming the involvement of Ca2+ as a second messenger, and assessing the compound's potency and efficacy. nih.gov

Biochemical Assays for Enzyme Activity and Second Messenger Quantification

Biochemical assays are essential for determining the direct effect of 8-Bromo-ADP on enzyme function and for quantifying the downstream signaling molecules produced upon receptor activation. These assays provide quantitative data on inhibition constants, enzyme kinetics, and signaling pathway engagement. researchgate.net

Enzyme Inhibition and Kinetics: 8-Bromo-ADP and its analogues have been shown to be effective modulators of specific enzymes. For example, the related compound 8-bromoadenosine (B559644) monophosphate (8-Br-AMP) is a competitive inhibitor of ADP-dependent glucokinase (ADPGK). nih.govnih.gov Kinetic assays measuring the rate of glucose phosphorylation in the presence of varying concentrations of 8-Br-AMP are used to determine its inhibitory mechanism and constant (Ki). Similarly, 8-Bromo-ADP itself has been studied in nucleoside-diphosphate (NDP) kinase assays, which measure the transfer of a phosphate (B84403) group. These studies revealed that 8-Bromo-ADP is a significantly poorer substrate than native ADP, highlighting how the 8-bromo modification impairs recognition by certain kinases.

Second Messenger Quantification: Activation of G-protein coupled receptors by 8-Bromo-ADP leads to changes in the levels of intracellular second messengers. For Gi-coupled P2Y receptors (e.g., P2Y12, P2Y13), activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. mdpi.com For Gq-coupled receptors, activation stimulates phospholipase C, increasing IP3 levels. nih.gov Specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays are employed to precisely quantify the concentration of these second messengers in cell lysates following stimulation with 8-Bromo-ADP, thereby confirming the specific G-protein pathway being activated.

Isotope Labeling and Radioligand Binding Assays

Radioligand binding and affinity labeling are powerful techniques used to characterize the interaction of a ligand with its receptor and to identify binding sites. nih.govgiffordbioscience.com

Competitive Radioligand Binding Assays: This is a standard method to determine the binding affinity (Ki) of an unlabeled compound, such as 8-Bromo-ADP. uam.es The assay involves incubating a source of the target receptor (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand (e.g., [3H]ADP or another high-affinity P2Y antagonist like [3H]DPCPX) and increasing concentrations of the unlabeled competitor (8-Bromo-ADP). nih.gov By measuring the concentration of 8-Bromo-ADP required to displace 50% of the radioligand (the IC50 value), the Ki can be calculated. This approach has been used to demonstrate that pre-incubation of platelets with 8-Bromo-ADP competitively reduces the binding of a reactive ADP analogue, confirming their interaction at the same receptor site.

Affinity and Photoaffinity Labeling: This technique uses a reactive analogue of a ligand to covalently label its binding site on a target protein. A derivative of 8-Bromo-ADP, 8-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-diphosphate (8-BDB-TA-5'-DP), has been used as an affinity label for bovine liver glutamate (B1630785) dehydrogenase. nih.gov This reactive molecule binds to the nucleotide site and forms a covalent bond, allowing for the subsequent isolation and identification of the binding pocket through protein sequencing or mass spectrometry. Such studies provide direct physical evidence of the binding interaction and can elucidate the specific amino acid residues involved. nih.govnih.gov

Molecular Biology Techniques (e.g., Gene Expression Analysis, Protein Immunoprecipitation, Western Blot)

Molecular biology techniques are used to investigate the downstream cellular consequences of 8-Bromo-ADP-receptor interaction, from changes in gene expression to the modulation of protein-protein interactions and signaling cascades.

Gene Expression Analysis (RT-PCR/qPCR): Activation of cell surface receptors often leads to signaling cascades that culminate in the nucleus, altering the transcription of specific genes. Research on the related compound 8-Br-AMP has shown its ability to block T-cell activation-induced gene expression. researchgate.net Using quantitative real-time PCR (qPCR), researchers measured the mRNA levels of genes like Interleukin-2 (IL-2) and IκBα in Jurkat T-cells and found that 8-Br-AMP treatment inhibited their expression following cell stimulation. nih.govresearchgate.net Similar methods can be applied to determine how 8-Bromo-ADP, acting on P2Y receptors, modulates the expression of genes involved in inflammation, cell growth, or apoptosis.

Protein Immunoprecipitation (IP) and Western Blot: Immunoprecipitation is used to isolate a specific protein (e.g., a P2Y receptor) from a cell lysate to study its interaction partners. One could use an antibody against a P2Y receptor to pull it down and then use Western blotting to see if G-proteins or other signaling partners co-precipitate, and how this is affected by the presence of 8-Bromo-ADP. Western blotting is also a standard technique to quantify changes in protein levels or their post-translational modification status, such as phosphorylation. For example, after treating cells with 8-Bromo-ADP, a Western blot could be performed using a phospho-specific antibody to determine if it leads to the phosphorylation and activation of downstream kinases like ERK or Akt, which are known to be part of P2Y receptor signaling pathways. nih.gov

Computational Modeling and Drug Design Principles based on 8-Bromo Analogues

Computational modeling and structural biology provide an atomic-level understanding of how 8-bromo analogues bind to their protein targets, guiding the rational design of new and improved therapeutic agents. semanticscholar.orgbiointerfaceresearch.com

X-ray Crystallography: Determining the crystal structure of a ligand bound to its target protein offers the most definitive insight into their interaction. The crystal structure of archaeal ADP-dependent glucokinase (ADPGK) in complex with 8-Br-AMP has been solved at high resolution. nih.govnih.gov This structure revealed precisely how the bromine substitution induces significant changes within the enzyme's active site. The bulky bromine atom displaces crucial catalytic residues, such as Arg-200, providing a clear mechanistic explanation for its inhibitory action. nih.gov Similarly, a crystal structure of ADP-ribosyl cyclase complexed with a derivative of 8-Bromo-ADP has been determined (PDB ID: 3ZWY), offering structural clues for that class of enzymes. nih.gov

Molecular Docking and Modeling: In the absence of a crystal structure, molecular docking can be used to predict the binding pose of 8-Bromo-ADP within a receptor's binding pocket. mdpi.comnih.gov Using a homology model of the target receptor (e.g., a P2Y receptor), computational algorithms can simulate the interaction and predict the key hydrogen bonds and hydrophobic interactions. This information helps interpret structure-activity relationship (SAR) data and provides a structural basis for why the 8-bromo modification might increase affinity or selectivity for a particular receptor subtype. nih.gov These structural insights, whether from crystallography or modeling, are critical for drug design, allowing scientists to rationally modify the 8-Bromo-ADP scaffold to create analogues with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govnih.gov

Table of Compounds Mentioned

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets and Mechanistic Off-Target Effects

While 8-Bromo-ADP is a known analogue of ADP used for receptor mapping studies, a primary and significant area of future research lies in the comprehensive identification of its molecular targets and the elucidation of its off-target effects. biolog.de This exploration is critical for refining its use as a specific molecular probe and for uncovering new therapeutic possibilities.

A key identified target for the related compound 8-bromo-ADP-ribose (8-Br-ADPR) is the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a cation channel involved in oxidative stress and calcium signaling. biolog.de Research has shown that 8-Br-ADPR acts as an antagonist of the second messenger ADP-ribose, thereby inhibiting cation transport through TRPM2. biolog.demdpi.com This interaction is thought to occur by preventing the binding of ADP-ribose to the NUDT9-H domain of the channel. mdpi.com The observation that commercial preparations of the cyclic antagonist 8-Br-cADPR often contain significant amounts of 8-Br-ADPR, which itself is a low-affinity competitive antagonist for ADPR on TRPM2, highlights the need to carefully characterize the specific effects of each compound. frontiersin.org

Beyond TRPM2, research into other 8-bromo-substituted adenosine (B11128) nucleotides suggests potential off-target interactions that warrant investigation for 8-Bromo-ADP. Studies on 8-bromoadenosine (B559644) monophosphate (8-Br-AMP) have shown it to be a competitive inhibitor of ADP-dependent glucokinase (ADPGK), an enzyme involved in the modified bioenergetics of activated T cells and various cancers. frontiersin.orggenscript.comnih.govnih.gov The binding of 8-Br-AMP to ADPGK induces significant structural changes in the enzyme's active site, engaging crucial catalytic residues. nih.gov Given the structural similarity, it is plausible that 8-Bromo-ADP could also interact with ADPGK or other kinases and phosphotransferases. Early research indicated that while 8-BrADP can substitute for natural adenine (B156593) nucleotides in reactions catalyzed by many phosphotransferases, its capacity is generally reduced, and it typically loses the allosteric effector capabilities of natural ADP. nih.gov

Future research should systematically screen 8-Bromo-ADP against a wide panel of nucleotide-binding proteins to create a comprehensive interaction map. This will not only clarify its mechanism of action but also help distinguish its direct effects from those of its potential metabolites or related contaminants.

Table 1: Known and Potential Molecular Targets of 8-Bromo-Adenosine Nucleotides

| Compound | Target/Process | Observed Effect | Reference |

|---|---|---|---|

| 8-Bromo-ADP-ribose | TRPM2 Channel | Antagonist of ADPR-activated cation transport. biolog.de | biolog.demdpi.com |

| 8-Bromo-ADP | Mitochondrial Adenine Nucleotide Translocase | Not recognized by the translocase system. nih.gov | nih.gov |

| 8-Bromo-ADP | Various Phosphotransferases | Can substitute for ADP, but with much-reduced capacity. nih.gov | nih.gov |

| 8-Bromo-AMP | ADP-dependent Glucokinase (ADPGK) | Competitive inhibitor. nih.gov | frontiersin.orggenscript.comnih.gov |

| 8-Bromo-AMP | T-cell activation-induced ROS generation | Diminishes release. nih.gov | nih.gov |

Development of Advanced 8-Bromo-ADP Probes with Enhanced Specificity, Cell-Permeability, or Targeted Delivery for Research

The utility of 8-Bromo-ADP as a research tool is contingent on its properties, such as cell permeability and target specificity. A significant future direction is the rational design and synthesis of advanced probes derived from the 8-Bromo-ADP scaffold. The goal is to create molecules with enhanced features for specific research applications.

The inherent cell permeability of some 8-substituted analogues, like 8-bromo-cADPR, has made them valuable pharmacological tools. acs.org However, modifications are often needed to improve stability, potency, or to direct the molecule to a specific cellular location. For example, the development of 7-deaza-8-bromo-cADPR created a more attractive agent because it is not only membrane-permeant but also more resistant to hydrolysis. acs.org This strategy of modifying the purine (B94841) ring could be applied to 8-Bromo-ADP to enhance its metabolic stability.

Another promising avenue is the development of probes for targeted delivery. This can be achieved by conjugating the 8-bromo-adenosine moiety to other molecules. For instance, research on other molecular scaffolds has demonstrated that incorporating bromine atoms can enhance two-photon absorption (TPA) properties, a technology used for precise, light-activated drug delivery with deep tissue penetration. acs.org Caging 8-Bromo-ADP with a photolabile group, such as a derivative of 8-bromo-7-hydroxyquinoline, could allow for its controlled release in specific subcellular locations with high spatiotemporal resolution. acs.orggoogle.com

Furthermore, attaching targeting ligands can direct the probe to specific cell types or organelles. Biotin (B1667282) is a common targeting ligand used to exploit the over-expression of biotin receptors on cancer cells for targeted drug delivery. acs.org Similarly, fluorescent tags or affinity-based chemical probes can be developed from the 8-Bromo-ADP structure to enable visualization and profiling of its interactions within living cells.

Table 2: Strategies for Developing Advanced 8-Bromo-ADP Probes

| Development Strategy | Desired Enhancement | Potential Application | Reference |

|---|---|---|---|

| Modification of Purine Ring | Increased metabolic stability/resistance to hydrolysis. | Prolonged and more predictable cellular effects in research models. | acs.org |

| Photolabile Caging | Spatiotemporal control of release via light activation (e.g., two-photon excitation). | Precise activation of 8-Bromo-ADP targets at subcellular levels. | acs.orggoogle.com |

| Conjugation to Targeting Ligands | Cell- or organelle-specific delivery (e.g., using biotin for tumor cells). | Reducing off-target effects and increasing local concentration for in vivo studies. | acs.org |

| Attachment of Fluorophores | Enables fluorescent imaging of probe localization and interaction. | Visualizing the distribution and binding of the probe within cells and tissues. | thno.org |

Integration with Systems Biology Approaches for Network-Level Understanding of Cellular Regulation

To move beyond a single-target-oriented view, future research must integrate 8-Bromo-ADP into systems biology approaches. This will facilitate a network-level understanding of how its interaction with specific targets propagates through complex cellular signaling, metabolic, and genetic circuits. usp.br

Given that 8-Br-ADPR antagonizes TRPM2, a channel implicated in immune cell function, a systems approach could map the downstream consequences of this inhibition on the entire immune response network. For example, studies have shown that ADP-ribose, the major product of the CD38 enzyme reaction, controls the chemotaxis of mouse bone marrow neutrophils and dendritic cells. biolog.de By using 8-Br-ADPR to block this pathway, researchers can employ transcriptomics, proteomics, and metabolomics to analyze the global changes in gene expression, protein activity, and metabolic flux. Such an approach can reveal previously unknown nodes in the network that are regulated by TRPM2-mediated signaling and help understand how immune cells coordinate their response.

Unraveling Complex Physiological Roles through Mechanistic Studies in Ex Vivo and Diverse In Vivo Models (Non-Human)

Ultimately, the physiological relevance of 8-Bromo-ADP's molecular interactions must be validated in complex biological systems. Future research will increasingly rely on mechanistic studies in ex vivo tissues and diverse non-human in vivo models to unravel its role in health and disease.

The use of 8-Br-ADPR has already provided insights into the physiological roles of its target, TRPM2. In one key study, it was used to demonstrate that ADP-ribose, acting via a TRPM2-like cation channel, is a critical regulator of chemotaxis in mouse bone marrow neutrophils and dendritic cells. biolog.de This finding directly implicates the ADP-ribose/TRPM2 signaling axis in the orchestration of immune cell trafficking, a fundamental process in inflammation and immunity.

Similarly, the related antagonist 8-Br-cADPR has been used extensively in ex vivo models to probe the role of the cADPR signaling pathway. For instance, in isolated rat hearts, it was shown to inhibit the sustained phase of calcium increase induced by β-adrenergic stimulation, linking the cADPR pathway to cardiac hypertrophy. plos.org While this involves the cyclic form, it demonstrates a powerful approach that can be applied to 8-Bromo-ADP and its non-cyclic targets. For example, ex vivo studies on isolated arteries or other tissues could clarify the physiological consequences of TRPM2 inhibition by 8-Br-ADPR in cardiovascular or neuronal contexts.

Non-human primate models, which are genetically and physiologically closer to humans, represent a valuable platform for translational research, although their use is highly selective. nih.gov More commonly, rodent models will continue to be essential for dissecting the in-organism effects of 8-Bromo-ADP and its derivatives. Studies using CD38 knockout mice, for example, have been crucial in dissecting the roles of different ADP-ribose generating enzymes in cardiac signaling. plos.org Combining the use of specific inhibitors like 8-Bromo-ADP with genetically modified animal models will be a powerful strategy to validate molecular targets and understand the compound's physiological impact in a systemic context.

Q & A

Q. What are the key biochemical properties of 8-Bromo-ADP that make it a valuable tool in ADP receptor studies?

8-Bromo-ADP is distinguished by its bromine substitution at the 8-position of the adenine ring, which enhances its stability against enzymatic degradation compared to native ADP. This modification allows it to act as a covalent inhibitor in receptor-binding assays, particularly in platelet aggregation studies. Researchers should characterize its purity via HPLC and validate its inhibitory activity using luciferase-luciferin assays to quantify residual ATP levels in platelet-rich plasma .

Q. What standardized protocols exist for assessing 8-Bromo-ADP’s inhibitory effects on platelet aggregation?

A widely used protocol involves pre-incubating platelet-rich plasma with 8-Bromo-ADP (10–100 µM) for 5–10 minutes before inducing aggregation with ADP or other agonists. Aggregation is monitored via turbidimetric methods at 37°C. Controls should include native ADP and analogs like FSBA (fluorescein sulfonamide benzoyl adenosine) to compare inhibition kinetics. Data should be normalized to baseline aggregation rates and reported with standard errors from triplicate trials .

Q. How should researchers synthesize and purify 8-Bromo-ADP for experimental use?

Synthesis typically involves bromination of ADP using N-bromosuccinimide under controlled pH (6.5–7.0). Purification requires anion-exchange chromatography (e.g., DEAE-Sephadex) followed by lyophilization. Purity must be confirmed via NMR (¹H and ³¹P) and mass spectrometry. Researchers should document batch-to-batch variability and store aliquots at –80°C to prevent hydrolysis .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing 8-Bromo-ADP’s receptor affinity across cell types?

- Control Variables : Use matched cell lines (e.g., HEK293 vs. platelets) and standardize buffer conditions (pH 7.4, 1 mM Mg²⁺).

- Binding Assays : Employ radiolabeled [³H]-ADP competition assays with 8-Bromo-ADP to calculate Ki values. Include non-hydrolyzable analogs (e.g., ATPγS) to isolate receptor-specific effects.

- Ethical Compliance : For human platelet studies, obtain IRB approval and document donor consent .

- Data Validation : Use nonlinear regression models (e.g., GraphPad Prism) to fit dose-response curves and report 95% confidence intervals .

Q. How can researchers resolve contradictions in reported IC50 values of 8-Bromo-ADP across studies?